Chamaejasmenin B
Description
Nuclear Magnetic Resonance (NMR)
Key ¹H- and ¹³C-NMR data for this compound include:
| NMR Data | This compound |
|---|---|
| ¹H-NMR (δ, ppm) | H-2: 5.77 (d, J = 4.8 Hz); H-2′: 5.22 (d, J = 8.8 Hz); H-3: 3.24 (br s); H-3′: 4.03 (dd, J = 8.8, 3.4 Hz) |
| ¹³C-NMR (δ, ppm) | C-4/C-4′: 197.2; C-2/C-2′: 81.7; C-3/C-3′: 48.3; OCH₃: 55.6 |
The ¹H-NMR spectrum reveals two methoxy groups at δ 3.79–3.82 (s, 3H each) and two aromatic proton sets corresponding to 5,7-dihydroxy and para-oxygenated B rings. The ¹³C-NMR data confirm the presence of two ketone carbonyls (δ ~197 ppm) and dihydrochromene moieties.
Mass Spectrometry (MS)
The compound’s molecular ion peak is observed at m/z 570 (M⁺), with fragmentation patterns consistent with biflavonone structures. High-resolution mass spectrometry (HRMS) confirms the formula C₃₂H₂₆O₁₀ .
X-ray Crystallography and Three-Dimensional Conformation
While X-ray crystallography has not been directly reported for this compound, the technique remains pivotal in resolving stereochemical ambiguities in biflavonoids. For related compounds, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline , X-ray data reveal distorted tetrahedral geometries and intermolecular hydrogen-bonding networks.
In biflavonones, X-ray crystallography typically identifies:
- Torsion angles between linked flavanone units.
- Hydrogen-bonding patterns involving hydroxyl and methoxy groups.
- Stereochemical relationships at critical chiral centers.
For this compound, computational modeling and NOESY correlations (observed in HMBC and ¹H-¹H COSY experiments) suggest a cis-trans arrangement at the C-2/C-3 and C-2′/C-3′ positions.
Comparative Analysis with Related Biflavonoids
Structural Differences
This compound differs from other biflavonoids in stereochemistry and substitution patterns:
Functional Implications
The (2S,2′S,3S,3′S) configuration in this compound confers enhanced DNA-damaging and apoptotic effects compared to meso-forms (e.g., isochamaejasmin), which lack chiral centers. The 4′-methoxyphenyl groups improve hydrophobicity, potentially enhancing membrane permeability and cytotoxicity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H26O10 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(2S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28?,31-,32-/m1/s1 |
InChI Key |
BTCICADMSGBCKA-VGVWILAUSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Scientific Research Applications
In Vitro Anti-Cancer Activity
Chamaejasmenin B has shown substantial anti-tumor efficacy across several human cancer cell lines:
- Cell Lines Tested : The compound was tested on eight human solid tumor cell lines, including A549 (lung adenocarcinoma) and KHOS (osteosarcoma).
- Mechanisms of Action :
- Induction of apoptosis through activation of caspase-3 and cleavage of PARP.
- Cell cycle arrest at the G0/G1 phase.
- Increased expression of DNA damage markers such as γ-H2AX.
The IC50 values for this compound ranged from 1.08 to 10.8 μmol/L, indicating its potency compared to neochamaejasmin C, which had higher IC50 values ranging from 3.07 to 15.97 μmol/L .
| Cell Line | IC50 (μmol/L) | Mechanism |
|---|---|---|
| A549 | 1.08 | Apoptosis, G0/G1 arrest |
| KHOS | 10.8 | DNA damage induction |
In Vivo Anti-Cancer Activity
In vivo studies have further validated the anti-cancer effects of this compound:
- Melanoma Models : In mouse xenograft models of melanoma (B16F0 and B16F10), this compound significantly inhibited tumor growth and induced apoptosis in tumor cells.
- Mechanisms Observed :
Immunomodulatory Effects
This compound also exhibits immunomodulatory properties:
- Macrophage Polarization : It has been shown to reverse M2-dominant polarization in macrophages within the tumor microenvironment, thereby enhancing anti-tumor immunity .
- Metastatic Inhibition : The compound inhibits metastatic outgrowth by targeting specific signaling pathways associated with TGF-beta regulation, which is crucial in cancer progression .
Anti-Angiogenic Properties
Recent studies have identified this compound as a potential anti-angiogenic agent:
- Vascular Endothelial Cells : It negatively regulates angiogenesis in breast cancer by affecting the interactions between tumor cells and vascular endothelial cells .
- Therapeutic Implications : These findings suggest that this compound could be developed into a therapeutic agent not only for direct tumor inhibition but also for preventing tumor-associated angiogenesis.
Case Studies and Research Findings
Several case studies underscore the clinical relevance of this compound:
- Breast Cancer Study : A study demonstrated that this compound effectively reduced breast cancer cell metastasis by modulating macrophage activity and TGF-beta signaling pathways .
- Lung Cancer Study : Another investigation highlighted its selective cytotoxicity against lung adenocarcinoma cells while sparing normal cells, suggesting a favorable therapeutic index for clinical applications .
Comparison with Similar Compounds
Key Mechanisms of Action :
- Anticancer Activity : Inhibits breast cancer metastasis by reversing M2-dominant macrophage polarization via suppression of the IL-4/AKT/mTOR pathway .
- TGF-β Modulation : Rebalances the TGF-β paradox, selectively inhibiting pro-metastatic signaling without promoting tumor growth .
- DNA Damage and Apoptosis : Induces G0/G1 cell cycle arrest, γ-H2AX expression (a DNA damage marker), and apoptosis in multiple cancer cell lines .
Comparison with Structurally Similar Compounds
Chamaejasmenin B belongs to a class of biflavonoids and related compounds with diverse bioactivities. Below is a detailed comparison with its structural and functional analogues:
Neochamaejasmin C
Chamaejasmenin C
- Structure: A biflavonoid with a C-3/C-3" linkage, distinct hydroxylation patterns .
- Source : Stellera chamaejasme L. roots.
- Bioactivity :
Neochamaejasmin B
Ruixianglangdusu B
- Structure: A biflavonoid with a unique substitution pattern .
- Source : Stellera chamaejasme L. roots.
- Bioactivity: Nematicidal Activity: LC₅₀ = 227.4–15.7 μM against B. xylophilus . Immunomodulatory Effects: Enhances immune response in preclinical models .
- Key Difference: Broader immunomodulatory effects but weaker anticancer activity than this compound .
Functional Comparison in Key Pathways
Anticancer Mechanisms
Nematicidal and Antimicrobial Activity
Discussion and Clinical Implications
This compound stands out for its dual role in reprogramming tumor-associated macrophages (TAMs) and directly inhibiting cancer cell proliferation, a combination rarely observed in related biflavonoids . While analogues like Chamaejasmenin C and Ruixianglangdusu B excel in agricultural applications (e.g., nematocidal activity), this compound’s specificity for the IL-4/AKT/mTOR pathway makes it a promising candidate for metastatic breast cancer therapy .
Preparation Methods
Solvent Selection and Maceration
The powdered roots undergo exhaustive maceration in 95% aqueous ethanol (EtOH) at room temperature. This solvent system balances polarity to solubilize both hydrophilic and lipophilic constituents. Four sequential extractions, each using a 5:1 solvent-to-biomass ratio (5 L solvent per 3 kg roots), are performed over 72 hours to achieve saturation. Ethanol’s low toxicity and high diffusivity make it ideal for preliminary extraction, though alternatives like methanol-dichloromethane mixtures have been explored in related biflavonoid studies.
Liquid-Liquid Partitioning
The combined ethanolic extract is concentrated under reduced pressure to yield a crude residue (360 g from 3 kg roots), which is then suspended in deionized water. Sequential partitioning with petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (BuOH) isolates components by polarity. The ethyl acetate fraction (160 g), enriched in mid-polarity compounds like this compound, is retained for further purification.
Table 1: Solvent Partitioning of Crude Extract
| Solvent | Polarity Index | Fraction Mass (g) | Target Compounds |
|---|---|---|---|
| Petroleum Ether | 0.1 | 45 | Lipophilic impurities |
| Ethyl Acetate | 4.4 | 160 | This compound |
| n-Butanol | 4.7 | 86 | Polar glycosides |
Purification and Isolation Methods
Column Chromatography
The ethyl acetate fraction is subjected to silica gel column chromatography using a stepwise petroleum ether-ethyl acetate gradient (9:1 → 5:5, v/v). This elution profile incrementally increases polarity to separate analogs based on hydroxylation and methylation patterns. Fraction 3, eluted at 7:3 (PE:EtOAc), is enriched in this compound and further purified on a silica gel column with methanol-water gradients (7:3 → 9:1, v/v).
Table 2: Chromatographic Conditions for this compound Isolation
| Step | Stationary Phase | Mobile Phase | Key Fractions | Yield (mg) |
|---|---|---|---|---|
| Preliminary CC | Silica Gel 60 | PE:EtOAc (9:1 → 5:5) | Fr. 3 | 124 |
| Secondary CC | Silica Gel 60 | MeOH:H₂O (7:3 → 9:1) | Fr. 3.2 | 98 |
Final Purification
Final polishing is achieved via preparative reverse-phase HPLC using acetonitrile-water gradients, yielding this compound with >95% purity. Lyophilization is employed to stabilize the compound, with subsequent dissolution in saline containing 10% dimethyl sulfoxide (DMSO) and 1% Tween-80 for pharmacological assays.
Structural Characterization
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal in confirming this compound’s structure. The $$ ^1H $$-NMR spectrum reveals diagnostic signals for flavanone subunits, including aromatic protons at δ 7.50 (H-5), 6.54 (H-6), and 6.45 (H-8), alongside methoxy groups at δ 3.77 (OCH₃). HRMS data ([M + H]⁺ at m/z 541.1487) corroborate the molecular formula C₃₁H₂₄O₉.
Crystallographic Validation
While X-ray crystallography data for this compound remain unpublished, analogous biflavonoids like neochamaejasmin C exhibit planar configurations stabilized by intramolecular hydrogen bonding, as inferred from $$ ^13C $$-NMR chemical shifts.
Analytical Data and Quality Control
Table 3: Key Spectroscopic Data for this compound
| Technique | Parameters | Observations |
|---|---|---|
| $$ ^1H $$-NMR | 500 MHz, CDCl₃ | δ 7.50 (d, J = 8.2 Hz, H-5), 6.45 (s, H-8) |
| HRMS | ESI+, m/z | 541.1487 ([M + H]⁺, calc. 541.1499) |
| UV-Vis | λmax (MeOH) | 262, 330 nm |
Purity assessments via HPLC-DAD (diode array detection) confirm minimal co-eluting peaks, with chromatograms showing a single dominant signal at retention time 12.8 min.
Q & A
Q. What standardized methods are used to isolate and purify Chamaejasmenin B from Stellera chamaejasme L.?
this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Structural confirmation is achieved through NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) . Researchers must validate purity using HPLC-DAD/UV (>95%) and ensure reproducibility by cross-referencing spectral data with published literature .
Q. What in vitro assays are recommended to evaluate this compound’s anticancer activity?
Common assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., breast cancer MCF-7, MDA-MB-231) .
- Anti-migration/Invasion : Wound healing and Transwell assays to assess metastatic inhibition .
- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays. Researchers should include positive controls (e.g., doxorubicin) and normalize results to cell viability .
Q. How is the structural stability of this compound validated under experimental conditions?
Stability studies involve:
- Thermal stress testing (40–60°C for 24–72 hours).
- pH stability (pH 3–9 buffers, analyzed via HPLC).
- Light exposure (ICH Q1B guidelines). Degradation products are characterized using LC-MS/MS, with data compared to reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy of this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability, metabolic instability). Mitigation strategies include:
- Pharmacokinetic profiling : Assess plasma half-life (t½), Cmax, and AUC via LC-MS/MS in rodent models .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and targeting .
- Mechanistic validation : Compare transcriptomic (RNA-seq) and proteomic profiles of treated in vitro vs. in vivo samples to identify confounding factors .
Q. What statistical approaches adjust for multiple testing errors in omics studies investigating this compound’s mechanisms?
For high-throughput data (e.g., RNA-seq, proteomics):
- Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR < 0.05) .
- Use pathway enrichment tools (DAVID, GSEA) with adjusted p-values to prioritize biologically relevant pathways.
- Validate findings via orthogonal methods (e.g., qRT-PCR for gene expression, Western blot for protein levels) .
Q. What experimental designs address this compound’s dual role as a pro-apoptotic and anti-inflammatory agent?
Hypothesis-driven workflows include:
- Dose-response stratification : Test low (anti-inflammatory) vs. high (pro-apoptotic) doses in parallel models (e.g., LPS-induced macrophages vs. cancer cells).
- Time-course experiments : Monitor NF-κB and caspase-3 activation kinetics to identify temporal cross-talk.
- Knockout models : Use siRNA or CRISPR to silence target genes (e.g., Bcl-2, COX-2) and isolate mechanism-specific effects .
Q. How can researchers optimize this compound’s selectivity to reduce off-target toxicity?
Strategies involve:
- Target engagement assays : CETSA (Cellular Thermal Shift Assay) to confirm direct binding to intended targets (e.g., Gas6/Axl axis) .
- Off-target screening : Chemoproteomics or kinase profiling panels.
- Structure-activity relationship (SAR) studies : Modify hydroxyl or methyl groups on the flavanone backbone to enhance specificity .
Methodological Considerations
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, dose-response curves) in supplementary materials .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approval .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
